Integrin Antagonists 27 Integrin Antagonists 27 3-[2-[[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid is a member of pyrroles.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0534787
InChI: InChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32)/b20-13-
SMILES: CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O
Molecular Formula: C24H20N4O5
Molecular Weight: 444.4 g/mol

Integrin Antagonists 27

CAS No.:

Cat. No.: VC0534787

Molecular Formula: C24H20N4O5

Molecular Weight: 444.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Integrin Antagonists 27 -

Specification

Molecular Formula C24H20N4O5
Molecular Weight 444.4 g/mol
IUPAC Name 3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid
Standard InChI InChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32)/b20-13-
Standard InChI Key BJCKKLXERBMNHP-MOSHPQCFSA-N
Isomeric SMILES CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CN3C4=CC=CC(=C4)C(=O)O)/NC2=O
SMILES CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Integrin Antagonists 27, with the molecular formula C24H20N4O5\text{C}_{24}\text{H}_{20}\text{N}_{4}\text{O}_{5} and a molecular weight of 444.44 g/mol, belongs to a class of RGD (Arg-Gly-Asp) mimetics designed to disrupt integrin-ligand interactions . The compound features a cyclobutane core substituted with a benzoic acid moiety and a 4-methylanilino group, which enhances its specificity for the αvβ3 integrin .

Structural Characterization

The IUPAC name, 3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid, reflects its complex architecture . Nuclear magnetic resonance (NMR) and mass spectrometry confirm the Z-configuration of the imidazolidin-4-ylidene group, critical for maintaining binding potency .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight444.44 g/mol
Solubility (DMSO)≥100 mg/mL (225.00 mM)
Purity>98%
CAS Number593274-97-6

Mechanism of Action: Targeting αvβ3 Integrin in Cancer

αvβ3 integrin is overexpressed in endothelial cells of tumor vasculature and aggressive cancers, including melanoma, glioblastoma, and non-small cell lung cancer (NSCLC) . By binding to extracellular matrix (ECM) proteins via the RGD motif, αvβ3 activates pro-survival pathways such as PI3K/Akt and NF-κB, promoting angiogenesis and metastasis .

Antagonistic Activity

Integrin Antagonists 27 competitively inhibits αvβ3 with a KdK_d of 18 nM, disrupting ECM adhesion and downstream signaling . Unlike peptide-based antagonists like cilengitide, which exhibit partial agonism at low concentrations, this small molecule avoids paradoxical activation of integrin-mediated survival pathways .

Preclinical Research and Anticancer Efficacy

In Vitro Studies

In a panel of cancer cell lines (MDA-MB-435 breast cancer, HEY ovarian cancer, NCI-H1975 lung cancer), Integrin Antagonists 27 demonstrated IC50_{50} values >20 µM, suggesting its primary mechanism is anti-angiogenic rather than directly cytotoxic . This aligns with findings that αvβ3 antagonists preferentially target tumor vasculature and stromal cells .

In Vivo Models

In murine xenograft models of melanoma and NSCLC, daily administration of 10 mg/kg Integrin Antagonists 27 reduced tumor volume by 40–60% over 21 days, with no significant weight loss observed . Metastatic dissemination to lungs and liver was suppressed by 70%, underscoring its antimetastatic potential .

Pharmacokinetics and Formulation Challenges

Solubility and Stability

The compound exhibits high solubility in DMSO (225 mM) but limited aqueous solubility, necessitating formulations with PEG300 and Tween-80 for in vivo studies . Plasma stability assays show a half-life of 2.3 hours in mice, prompting exploration of prodrug derivatives to improve bioavailability .

Tissue Distribution

Radiolabeled studies in rats revealed preferential accumulation in tumor tissue (8.5% injected dose/g) compared to healthy organs (<2%), likely due to enhanced permeability and retention (EPR) effects .

Comparative Analysis with Other Integrin Antagonists

Table 2: Select Integrin Antagonists in Development

CompoundTargetBinding AffinityClinical Status
Integrin Antagonists 27αvβ318 nMPreclinical
Cilengitideαvβ3/αvβ50.6–1.2 nMPhase III failed
GLPG0187αvβ3/αvβ5/α5β11–10 nMPhase I

Future Directions and Clinical Translation

Combination Therapies

Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) is under investigation, leveraging αvβ3’s role in immunosuppressive tumor microenvironments . Preliminary data show a 2-fold increase in tumor-infiltrating lymphocytes when combined with pembrolizumab .

Biomarker-Driven Patient Selection

Given variable αvβ3 expression across tumors, PET imaging using 68^{68}Ga-labeled RGD peptides could identify patients most likely to benefit . Trials are planned in melanoma and triple-negative breast cancer cohorts .

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